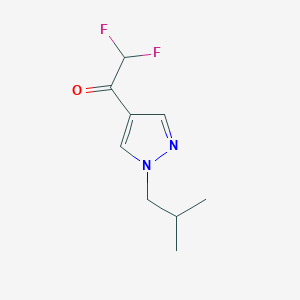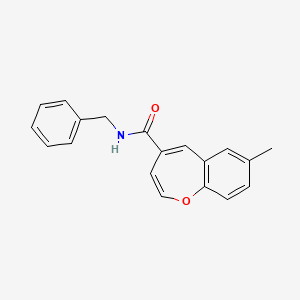
N-benzyl-7-methyl-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-7-methyl-1-benzoxepine-4-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain.
Applications De Recherche Scientifique
Synthesis and Chemical Modifications
Practical Synthesis of CCR5 Antagonists A practical method for synthesizing orally active CCR5 antagonists, including steps such as esterification, intramolecular Claisen type reaction, and the Suzuki−Miyaura reaction, has been developed. This process highlights the synthesis of complex molecules that may serve as potential therapeutic agents (Ikemoto et al., 2005).
Novel Synthetic Approaches Research on novel and efficient synthetic methods for producing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using a one-pot three-component condensation reaction has been reported. These compounds have a broad spectrum of biological activities, suggesting potential applications in drug development (Shaabani et al., 2009).
Potential Therapeutic Applications
Antagonistic and Agonistic Activities The development of compounds with selective endothelin receptor-A antagonistic activities has been explored. Structural modifications of the aryl group in N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have been shown to enhance activity, indicating their potential as small molecule therapeutics (Wu et al., 1997).
Corrosion Inhibition for Carbon Steel Diamine aromatic epoxy pre-polymers have been synthesized and characterized for their corrosion inhibition behavior on carbon steel in acidic medium. This study provides insights into the use of chemical compounds for industrial applications, showcasing the versatility of N-benzyl-7-methyl-1-benzoxepine-4-carboxamide derivatives (Dagdag et al., 2019).
Propriétés
IUPAC Name |
N-benzyl-7-methyl-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-7-8-18-17(11-14)12-16(9-10-22-18)19(21)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSARVQDQMYSPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-7-methyl-1-benzoxepine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2365628.png)
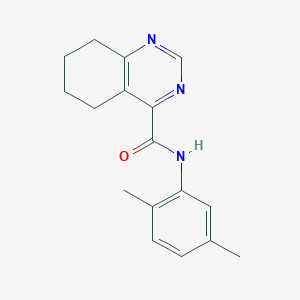
![(5Z)-1-butyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2365633.png)

![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)
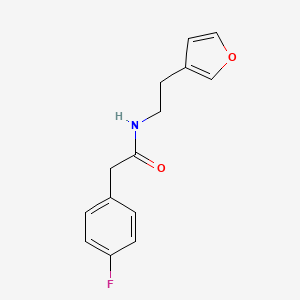
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)
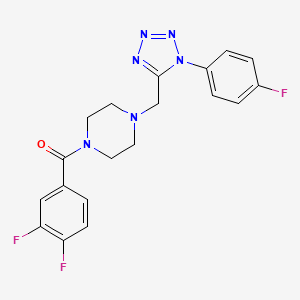
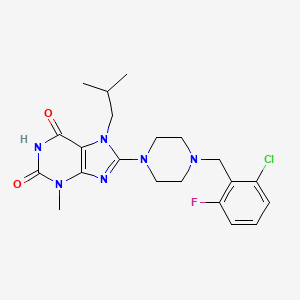
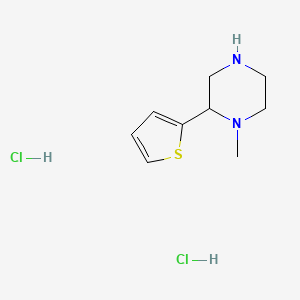
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)
![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)
![Bis[(Z)-3-oxo-1-pyridin-4-ylprop-1-enyl] oxalate](/img/structure/B2365649.png)
